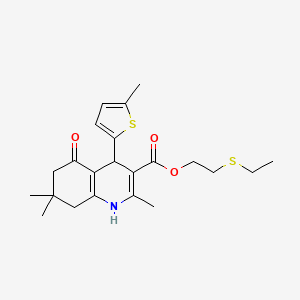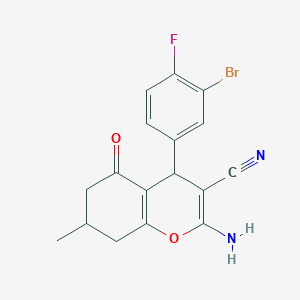
2-(1-azocanyl)-7-methoxy-4-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-azocanyl)-7-methoxy-4-methylquinoline, also known as AZ7MQ, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This molecule is a quinoline derivative, which has a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2-(1-azocanyl)-7-methoxy-4-methylquinoline is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and proteins. For example, it has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. It has also been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects:
2-(1-azocanyl)-7-methoxy-4-methylquinoline has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been found to have activity against malaria parasites. In addition, it has been found to have antioxidant activity, which may be beneficial in preventing oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1-azocanyl)-7-methoxy-4-methylquinoline in lab experiments is its wide range of biological activities. It has been found to have activity against cancer cells, bacteria, and malaria parasites, making it a useful tool in various fields of research. However, one limitation of using 2-(1-azocanyl)-7-methoxy-4-methylquinoline is its potential toxicity. Further studies are needed to determine the safety of this compound for use in humans.
Zukünftige Richtungen
There are several future directions for research on 2-(1-azocanyl)-7-methoxy-4-methylquinoline. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the efficacy of 2-(1-azocanyl)-7-methoxy-4-methylquinoline in treating different types of cancer. Another area of interest is its potential as an anti-malarial agent. 2-(1-azocanyl)-7-methoxy-4-methylquinoline has been found to have activity against malaria parasites, and further studies are needed to determine its potential as a treatment for malaria. In addition, further studies are needed to determine the safety of 2-(1-azocanyl)-7-methoxy-4-methylquinoline for use in humans.
Synthesemethoden
The synthesis of 2-(1-azocanyl)-7-methoxy-4-methylquinoline involves the reaction of 2-chloro-7-methoxy-4-methylquinoline with sodium azide in the presence of copper (I) iodide. The reaction takes place at room temperature, and the yield of the product is around 70%. The final product is a yellow solid, which is purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
2-(1-azocanyl)-7-methoxy-4-methylquinoline has been found to have potential applications in various fields of research. It has been studied for its anti-tumor, anti-inflammatory, and anti-bacterial properties. In addition, it has been found to have activity against malaria parasites. 2-(1-azocanyl)-7-methoxy-4-methylquinoline has also been used as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
2-(azocan-1-yl)-7-methoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-14-12-18(20-10-6-4-3-5-7-11-20)19-17-13-15(21-2)8-9-16(14)17/h8-9,12-13H,3-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIPXEZOIJXZJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)N3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azocan-1-yl)-7-methoxy-4-methylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5130444.png)
![N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5130450.png)

![1-[4-(benzyloxy)benzyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5130468.png)
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5130479.png)
![N-(4-{[(4-chlorophenoxy)acetyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B5130486.png)
![N-[2-(benzylthio)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5130493.png)
![2-chloro-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5130498.png)


![diethyl 3-methyl-5-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B5130522.png)
![N-mesityl-2-[(4-phenyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B5130525.png)
![2-chloro-N-{1-[1-(4-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5130539.png)
![7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-1H-indol-6-ol hydrochloride](/img/structure/B5130544.png)